2,4(1H,3H)-Pyrimidinedione,6-chloro-1-(phenylmethyl)-
Overview
Description
1-Benzyl-6-chlorouracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the substitution of a benzyl group at the N-1 position and a chlorine atom at the C-6 position of the uracil ring. The structural modifications confer unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-6-chlorouracil can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with benzylamine, followed by selective dechlorination to yield 1-benzyl-6-chlorouracil . Another method includes the nucleophilic substitution of 6-chloropyrimidine with benzylamine .
Industrial Production Methods: Industrial production of 1-benzyl-6-chlorouracil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-chlorouracil undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the C-6 position can be replaced by nucleophiles such as thiophenols, leading to the formation of 6-arylthio derivatives.
Reduction: The compound can be reduced to form 1-benzyl-6-hydrouracil under specific conditions.
Oxidation: Oxidative reactions can modify the benzyl group, leading to the formation of benzaldehyde derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiophenols in pyridine.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
6-Arylthio Derivatives: Formed through nucleophilic substitution.
1-Benzyl-6-hydrouracil: Formed through reduction.
Benzaldehyde Derivatives: Formed through oxidation.
Scientific Research Applications
1-Benzyl-6-chlorouracil has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-6-chlorouracil involves its interaction with specific molecular targets. For instance, as an antiviral agent, it inhibits the activity of HIV reverse transcriptase by binding to the enzyme’s active site, preventing the replication of the virus . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
6-Benzyluracil: Similar structure but lacks the chlorine atom at the C-6 position.
6-Phenyluracil: Contains a phenyl group instead of a benzyl group at the N-1 position.
6-Chlorouracil: Lacks the benzyl group at the N-1 position.
Uniqueness: 1-Benzyl-6-chlorouracil is unique due to the presence of both the benzyl group at the N-1 position and the chlorine atom at the C-6 position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-benzyl-6-chloropyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQJYDTXWTWENK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.